3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline
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Overview
Description
3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions. For example, the ethoxybenzoyl group can be introduced via Friedel-Crafts acylation, while the fluoro and methoxybenzenesulfonyl groups can be added through nucleophilic substitution and sulfonylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline analogs with different substituents .
Scientific Research Applications
3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar applications.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(4-Ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
The presence of the fluoro group, in particular, can enhance its stability and binding affinity to certain targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-3-32-19-7-4-16(5-8-19)24(28)22-15-27-23-13-6-17(26)14-21(23)25(22)33(29,30)20-11-9-18(31-2)10-12-20/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHIALPKYADXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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